

# diglyme-d14 performance in sodium vs lithium batteries

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## Compound Focus: Diglyme-d14

CAS No.: 38086-00-9

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## Performance & Electrochemical Data

The table below summarizes the key experimental findings for diglyme-based electrolytes when used with graphite anodes against sodium and lithium metal.

Feature	Sodium (Na) with Diglyme	Lithium (Li) with Diglyme
Graphite Anode Performance	Reversible intercalation [1]	Exfoliation upon extended cycling [1]
Specific Capacity	~80 mAh/g [1]	Very low (<35 mAh/g) [1]
Cycle Life	>1000 cycles with >99% reversibility [1]	Inferior, not sustainable [1]
Core Mechanism	Solvent co-intercalation forming ternary Graphite Intercalation Compounds (GICs) [1]	Unstable intercalation [1]
Coordination Structure (NMR)	Two diglyme molecules coordinate to each Na <sup>+</sup> [2] [3]	Information not specified in search results
Molecular Dynamics (NMR)	At room temperature, weak coordination and rotation around the O-Na axis [2] [3]	Information not specified in search results

Feature	Sodium (Na) with Diglyme	Lithium (Li) with Diglyme
Preferred Conductive Salts	NaOTf, NaPF <sub>6</sub> [4]	Information not specified in search results
Impact on Ion Diffusion	Active motion of complexes favors Na <sup>+</sup> diffusion [2] [3]	Information not specified in search results

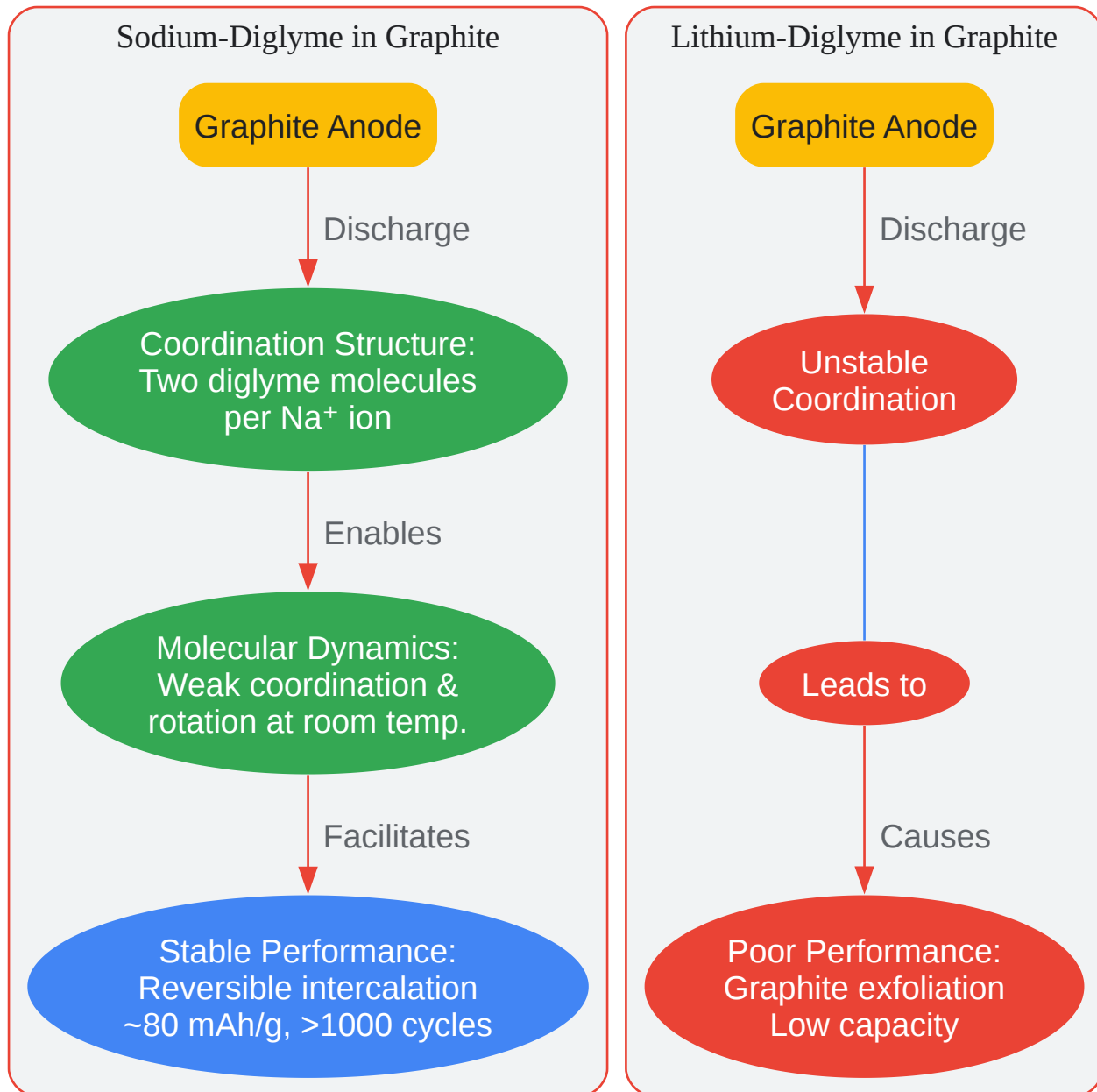
## Experimental Protocols & Methodologies

The following experimental details are primarily derived from solid-state NMR studies, which provide direct evidence of the co-intercalation mechanism and molecular behavior.

- **Sample Synthesis:** A ternary intercalation compound is synthesized via a solution reaction, involving graphite, sodium metal, and **deuterated diglyme (diglyme-d14)**. The use of deuterated diglyme is crucial for enabling detailed <sup>2</sup>H NMR spectroscopy [2] [3].
- **Solid-State NMR Spectroscopy:** This is the core technique for investigation.
  - **Nuclei Used:** <sup>23</sup>Na, <sup>7</sup>Li, <sup>1</sup>H, and <sup>13</sup>C for a multi-nuclear approach, providing direct evidence and quantitative details on ion-solvent-graphite interactions [1]. <sup>2</sup>H is specifically used to study the dynamics of the deuterated diglyme molecules [2] [3].
  - **Data Acquisition:** NMR measurements are performed at varied temperatures (e.g., from 233 K to room temperature) to study molecular dynamics [2] [3].
  - **Key Findings:** The <sup>2</sup>H NMR spectra reveal that at low temperatures, two diglyme molecules rigidly coordinate to each sodium ion. At room temperature, the coordination becomes weak, with diglyme rotating around the O-Na axis. This active motion is favorable for sodium diffusion within the graphite lattice [2] [3].
- **Complementary Techniques:** Other methods used in related research include:
  - **X-ray Diffraction (XRD):** To study structural changes in the graphite electrode [4].
  - **Electrochemical Dilatometry:** To measure dimensional changes (e.g., swelling) in the graphite electrode during cycling [4].
  - **Online Electrochemical Mass Spectrometry (OEMS):** To identify and quantify gaseous byproducts from side reactions [4].
  - **Scanning/Transmission Electron Microscopy (SEM/TEM):** To examine electrode morphology and solid electrolyte interphase (SEI) formation [4].

## Mechanism Visualization: Co-intercalation & Dynamics

The following diagram illustrates the distinct intercalation mechanisms and molecular dynamics of sodium-diglyme and lithium-diglyme complexes in graphite, as revealed by NMR studies.



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The diagram highlights the critical difference: the formation of a stable, dynamic sodium-diglyme complex that enables reversible intercalation, contrasted with the unstable lithium-diglyme interaction that leads to structural degradation.

## Conclusion for Battery Development

The experimental data clearly shows that diglyme-based electrolytes are a highly promising avenue for developing **sodium-ion batteries**, particularly for enabling the use of cost-effective graphite anodes. The solvent co-intercalation mechanism, which is a failure mode for lithium, is the key to success for sodium, leading to excellent cycle life and reversibility [1].

For **lithium-ion systems**, the co-intercalation of diglyme is detrimental, causing exfoliation of the graphite layers. Therefore, this electrolyte is not a suitable candidate for conventional LIBs with graphite anodes [1].

The distinct behaviors underscore the importance of understanding specific ion-solvent-host interactions in battery design. The insights from these studies on sodium systems could be valuable for improving other carbon-based anodes.

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